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Compound of Interest

Compound Name:
3-Fluoro-2-iodopyridine-4-

carboxylic acid

CAS No.: 153035-09-7

Cat. No.: B142876

Get Quote

Executive Summary
3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) represents a "privileged

scaffold" in modern medicinal chemistry due to its high density of functional handles.[1] It offers

three distinct points of reactivity—an electrophilic iodine at C2, an electronic modulator

(fluorine) at C3, and a nucleophile-receptive carboxyl group at C4.

This guide details the strategic utilization of this scaffold to generate diverse chemical libraries.

We focus on its orthogonal reactivity profile, allowing sequential functionalization without

protecting group manipulation. This molecule is particularly valuable in the synthesis of kinase

inhibitors, PROTAC linkers, and fused bicyclic heteroaromatics (e.g., furopyridines).

Chemical Profile & Reactivity Analysis
Structural Properties

CAS: 153035-09-7[1][2][3][4]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b142876#bc-rfq
https://www.benchchem.com/product/b142876/docs?utm_src=pdf-body#application-note-orthogonal-functionalization-of-3-fluoro-2-iodopyridine-4-carboxylic-acid
http://www.vsnchem.com/products/finechemicalintermediates/pyridines_116.shtml
http://www.vsnchem.com/products/finechemicalintermediates/pyridines_116.shtml
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/carboxylic-acids/mm153035097
https://www.chemsynthesis.com/base/chemical-structure-20223.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0297039.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formula: C

H

FINO

MW: 266.99 g/mol

pKa: ~2.1 (Predicted; C4-COOH is acidified by the electron-withdrawing F and I atoms).[1]

The "Triad of Reactivity"
The utility of this scaffold lies in the electronic differentiation of its substituents:

C2-Iodine (The "Soft" Electrophile):

Reactivity: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira,

Stille, Buchwald-Hartwig).[1]

Nuance: The adjacent pyridine nitrogen activates this position for

reactions, especially if the nitrogen is protonated or oxidized to the N-oxide.[1]

C3-Fluorine (The "Electronic Gatekeeper"):

Role: Modulates the pKa of the C4-acid and the lipophilicity (LogD) of the final drug

molecule.

Synthetic Utility: Can serve as a leaving group in forcing intramolecular cyclizations (e.g.,

to form tricyclic cores) or direct ortho-lithiation if the C2/C4 positions are capped.

C4-Carboxylic Acid (The "Hard" Handle):

Reactivity: Standard amide couplings, esterifications, and Curtius rearrangements to

amines.

Strategy: Often protected as a methyl/tert-butyl ester during C2-functionalization to

prevent catalyst poisoning by the free carboxylate.[1]
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Strategic Workflows (Visualized)
The following diagram illustrates the divergent synthesis pathways available from the parent

scaffold.

3-Fluoro-2-iodopyridine-
4-carboxylic acid

(CAS 153035-09-7)

Methyl Ester
Intermediate

TMSCHN2 or
MeOH/H2SO4

C4-Amide
(Library Scaffold)

Direct Coupling
(Requires Optimization)

C2-Aryl Product
(Suzuki Coupling)

Ar-B(OH)2, Pd(0)
(C2 Selective)

1. LiOH
2. R-NH2, HATU

Fused Bicyclic System
(e.g., Furopyridine)

Intramolecular
Nu-displacement of F

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways.[1] The "Ester First" route is recommended for high-

yield library synthesis.[1]

Detailed Experimental Protocols
Protocol A: Methyl Ester Protection (Recommended
First Step)
Rationale: While direct coupling on the acid is possible, the free carboxylate can bind Pd

species, reducing turnover. The methyl ester is robust and easily hydrolyzed later.

Reagents:

3-Fluoro-2-iodopyridine-4-carboxylic acid (1.0 eq)[1][3][4]

Methanol (Solvent)

Sulfuric acid (Catalytic) or TMS-Diazomethane (for mild scale-up)[1]

Procedure (Acid-Catalyzed):

Dissolve 1.0 g (3.75 mmol) of the starting acid in 10 mL of anhydrous MeOH.

Add conc. H
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SO

(0.1 mL) dropwise at 0°C.

Heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Acid stays at

baseline, Ester R

~0.6).

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO

(2x) and Brine. Dry over Na

SO

.

Yield: Expect >90% as a white/off-white solid.[1]

Protocol B: C2-Selective Suzuki-Miyaura Coupling
Rationale: The C2-iodine is highly activated.[1] Mild conditions are sufficient. We use

Pd(dppf)Cl

for its robustness against steric bulk.

Reagents:

Methyl 3-fluoro-2-iodopyridine-4-carboxylate (1.0 eq)[1]

Aryl Boronic Acid (1.2 eq)

Catalyst: Pd(dppf)Cl

[5]·DCM (5 mol%)

Base: K

CO

(2.5 eq) or Cs
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CO

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

Degassing: In a microwave vial or sealed tube, combine the ester (1.0 mmol), boronic acid

(1.2 mmol), and base (2.5 mmol). Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon

for 5 minutes.

Catalyst Addition: Add Pd(dppf)Cl

(0.05 mmol) quickly. Seal the vessel.

Reaction: Heat to 80°C for 2-4 hours. (Note: Microwave heating at 100°C for 30 min is also

effective).

Checkpoint: The Fluorine atom at C3 provides a convenient

F NMR handle to monitor conversion if available.

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with

water and brine.

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Sequential Saponification & Amide Coupling
Rationale: Converting the C4-ester to an amide allows for the introduction of solubility-

enhancing groups (e.g., piperazines) common in kinase inhibitors.[1]

Step 1: Hydrolysis

Dissolve the Suzuki product in THF/MeOH/H

O (3:1:1).

Add LiOH·H
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O (2.0 eq). Stir at RT for 1-2 hours.[1]

Acidification: Adjust pH to ~3-4 with 1N HCl. Extract with EtOAc (or DCM/iPrOH if polar).

Step 2: Amide Coupling (HATU Method)

Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).

Add DIEA (Diisopropylethylamine, 3.0 eq).

Add HATU (1.2 eq). Stir for 5 mins to activate the ester.

Add the Amine (R-NH

, 1.1 eq). Stir at RT for 2-16 hours.[1]

Purification: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

For polar amines, Reverse Phase HPLC is recommended.

Advanced Application: Scaffold Hopping to
Furopyridines
The 3-Fluoro substituent is not just a passive bystander; it can be displaced by an

intramolecular nucleophile to form fused rings.[1]

Concept: If the C2-aryl group contains an ortho-hydroxyl or ortho-amino group, a base-

mediated

cyclization can displace the C3-fluorine.[1]

Mechanism:

Suzuki Coupling: Couple 2-hydroxyphenylboronic acid at C2.[1]

Cyclization: Treat the intermediate with strong base (NaH or K

CO

in DMF at 100°C).
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Result: Formation of a benzofuro[3,2-b]pyridine core, a scaffold found in various intercalating

anti-cancer agents.

Troubleshooting & Critical Parameters
Issue Probable Cause Solution

Low Yield in Suzuki
Protodeiodination (Loss of

Iodine)

Use anhydrous solvents;

ensure thorough degassing to

remove O

.[1] Lower temp to 60°C.

Hydrolysis of Ester during

Suzuki
Base is too strong/wet

Switch from K

CO

/H

O to K

PO

(anhydrous) in Dioxane.[1]

Racemization Not applicable (Achiral) N/A

Poor Solubility Pyridine zwitterion formation

Avoid isolating the free amino-

acid forms.[1] Keep C4

protected until the final step.
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Commercial Availability & Data

Chemical Data: 3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7).[1][2][3]

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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